Product packaging for 4-Chloro-2,6-difluorophenylacetonitrile(Cat. No.:CAS No. 537033-53-7)

4-Chloro-2,6-difluorophenylacetonitrile

Cat. No.: B130469
CAS No.: 537033-53-7
M. Wt: 187.57 g/mol
InChI Key: JPQBMSUBGQQICQ-UHFFFAOYSA-N
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Description

Overview of Halogenated Phenylacetonitriles in Organic Synthesis and Medicinal Chemistry

Halogenated phenylacetonitriles are a class of organic compounds characterized by a phenyl ring substituted with one or more halogen atoms and an acetonitrile (B52724) group (-CH₂CN). The incorporation of halogens like fluorine and chlorine into the phenyl ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.

In organic synthesis, the nitrile group of these compounds is a versatile functional handle that can be converted into various other functionalities, such as amines, carboxylic acids, and ketones. The presence of halogens can direct the regioselectivity of further aromatic substitutions and can be exploited in cross-coupling reactions to build more complex molecular architectures.

In medicinal chemistry, the introduction of halogen atoms is a widely used strategy to enhance the pharmacological profile of drug candidates. Halogens can improve potency, modulate pharmacokinetics, and block unwanted metabolic pathways. Phenylacetonitrile (B145931) scaffolds are found in numerous pharmaceuticals, and their halogenated variants are crucial intermediates in the synthesis of a wide array of therapeutic agents.

Significance of 4-Chloro-2,6-difluorophenylacetonitrile as a Key Intermediate and Building Block

This compound has gained prominence primarily due to its role as a key intermediate in the synthesis of complex heterocyclic structures. Its specific substitution pattern, with two fluorine atoms ortho to the acetonitrile group and a chlorine atom in the para position, offers a unique combination of steric and electronic properties that are leveraged in targeted chemical syntheses.

A notable and significant application of this compound is in the preparation of pyrrolidine-2-carboxamides. sigmaaldrich.compharmaffiliates.com These resulting molecules have been investigated for their potential as anticancer agents, highlighting the direct relevance of this compound in the development of new therapeutic leads. sigmaaldrich.compharmaffiliates.com The precise arrangement of its halogen atoms is often crucial for the biological activity of the final products.

Research Gaps and Opportunities in the Study of this compound

Despite its demonstrated utility, a comprehensive body of public-domain research focused exclusively on this compound is not extensive. A clear research gap exists in the detailed characterization of its physicochemical properties, with experimental data on parameters such as melting point, boiling point, and solubility not being widely reported. Furthermore, its toxicological profile remains largely undocumented in publicly accessible literature.

This scarcity of data presents significant opportunities for further research. A thorough investigation into the reactivity of this compound could unveil new synthetic pathways and applications. Exploring its potential as a precursor for other classes of compounds beyond pyrrolidines could open new avenues in materials science and agrochemistry. Moreover, detailed biological screening of novel derivatives synthesized from this intermediate could lead to the discovery of new bioactive molecules.

Structure and Scope of the Academic Research Review

This academic review is structured to provide a focused and scientifically accurate examination of this compound. The initial section provides a broad context by discussing the role of halogenated phenylacetonitriles in chemical sciences. The subsequent sections will delve into the specific importance of this compound as a synthetic intermediate, present its known chemical and physical properties in a structured format, and discuss the current gaps and future opportunities in its research landscape. The content is strictly confined to the chemical nature and synthetic utility of the compound, based on available scientific literature.

Chemical Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClF2N B130469 4-Chloro-2,6-difluorophenylacetonitrile CAS No. 537033-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-2,6-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQBMSUBGQQICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378562
Record name 2-(4-chloro-2,6-difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537033-53-7
Record name 2-(4-chloro-2,6-difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Chloro-2,6-difluorophenylacetonitrile, providing detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atomic environments within the molecule.

¹H NMR: In the proton NMR spectrum, the methylene (B1212753) protons (-CH₂) of the acetonitrile (B52724) group are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The chemical shift of this peak would be influenced by the electron-withdrawing nature of both the nitrile group and the substituted phenyl ring. The aromatic region would display a signal corresponding to the two equivalent protons on the phenyl ring. Due to coupling with the adjacent fluorine atoms, this signal would likely appear as a triplet.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key expected signals include the carbon of the nitrile group (-C≡N), the methylene carbon (-CH₂), and the distinct carbons of the aromatic ring. The carbons directly bonded to fluorine atoms would exhibit characteristic splitting (C-F coupling), which is a key feature for assignment. The chemical shifts would be influenced by the attached halogens and the nitrile group.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single signal would be expected for the two equivalent fluorine atoms on the aromatic ring. This signal would be split by the adjacent aromatic protons.

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityAssignment
¹H~3.9 - 4.2Singlet (s)-CH₂-
¹H~7.2 - 7.4Triplet (t)Aromatic CH
¹³C~115 - 120Singlet (s)-C≡N
¹³C~15 - 25Singlet (s)-CH₂-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which helps to confirm its structure. The molecular weight of this compound is 187.57 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion would be visible, with a peak at m/z 187 (corresponding to the ³⁵Cl isotope) and a smaller peak at m/z 189 (for the ³⁷Cl isotope) in an approximate 3:1 ratio of intensity.

Common fragmentation pathways for phenylacetonitriles involve the loss of the nitrile group or cleavage at the benzylic position. Key fragments would include the tropylium-like ion formed after the loss of the nitrile group and the substituted benzyl (B1604629) cation.

Expected Key Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment IonDescription
187/189[C₈H₄ClF₂N]⁺Molecular ion peak (M⁺) showing Cl isotope pattern
150/152[C₇H₃ClF₂]⁺Loss of HCN from the molecular ion
147[C₇H₄F₂N]⁺Loss of Cl radical from the molecular ion

Chromatographic Methods for Purity Assessment and Separation (HPLC, GC, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing compounds of this polarity. A C18 column would typically be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is often performed using a UV detector, as the aromatic ring provides strong chromophores.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds like this compound. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection, with GC-MS providing both retention time and mass spectral data for definitive identification.

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. The principles are similar to HPLC, but it uses columns with smaller particles and higher pressures. This technique would be highly effective for resolving closely related impurities.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show several key absorption bands. The most distinct would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the range of 2240-2260 cm⁻¹. The C-F stretching vibrations of the aromatic ring would result in strong absorptions in the 1100-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be observed.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N stretch is also Raman active. The symmetric vibrations of the substituted benzene (B151609) ring often give rise to strong signals in the Raman spectrum, which can be useful for structural confirmation.

Characteristic Vibrational Frequencies for this compound

Functional GroupExpected Frequency Range (cm⁻¹)Technique
C≡N Stretch2240 - 2260IR, Raman
Aromatic C-H Stretch3050 - 3150IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
C-F Stretch1100 - 1400IR
C-Cl Stretch600 - 800IR

X-ray Crystallography of this compound and its Key Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

The analysis would reveal the planarity of the benzene ring and the precise orientation of the chloro, fluoro, and acetonitrile substituents. This data is invaluable for understanding the steric and electronic properties of the molecule, which can influence its reactivity and physical properties. While crystallographic data for the parent compound is not widely reported, analysis of its key derivatives is often pursued in medicinal chemistry and materials science to understand structure-activity relationships.

Synthesis and Exploration of Derivatives and Analogs of 4 Chloro 2,6 Difluorophenylacetonitrile

Chemical Modifications of the Nitrile Group to Carboxamides, Amines, and Esters

The nitrile group is a highly versatile functional group that can be converted into several other important chemical moieties, including carboxamides, primary amines, and esters. These transformations allow for the introduction of different functionalities that can significantly alter the physicochemical properties and biological activity of the parent molecule.

Carboxamides: The conversion of the nitrile group to a primary carboxamide is typically achieved through controlled hydrolysis. This reaction can be performed under acidic or basic conditions. For instance, acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis often utilizes hydrogen peroxide in the presence of a base. This transformation replaces the cyano group with a carboxamide group, which can introduce hydrogen bonding capabilities to the molecule.

Amines: The reduction of the nitrile group yields a primary amine. This is a common transformation in organic synthesis, providing a route to introduce a basic and nucleophilic amino group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) are typically used to achieve this conversion, yielding 2-(4-chloro-2,6-difluorophenyl)ethan-1-amine.

Esters: The synthesis of esters from the nitrile precursor is a two-step process. First, the nitrile is fully hydrolyzed to the corresponding carboxylic acid, 4-chloro-2,6-difluorophenylacetic acid. This hydrolysis is typically carried out under stronger acidic or basic conditions than those used for amide synthesis. Subsequently, the resulting carboxylic acid can be esterified through various methods, such as the Fischer esterification with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid).

Table 1: Key Transformations of the Nitrile Group
Starting Functional GroupTarget Functional GroupTypical ReagentsResulting Derivative Class
Nitrile (-CN)Carboxamide (-CONH₂)H₂SO₄ (conc.), H₂O or H₂O₂, NaOHPhenylacetamide
Nitrile (-CN)Amine (-CH₂NH₂)LiAlH₄, THFPhenylethylamine
Nitrile (-CN)Ester (-COOR)1. H₃O⁺/heat; 2. ROH, H⁺ catalystPhenylacetate Ester

Functionalization of the Halogenated Aromatic Ring

The aromatic ring of 4-Chloro-2,6-difluorophenylacetonitrile is electron-deficient due to the inductive effects of the halogen and nitrile substituents. This electronic nature makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. libretexts.orgyoutube.com In SNAr, a potent nucleophile attacks the aromatic ring and displaces one of the leaving groups, in this case, a halide ion.

The positions ortho and para to an electron-withdrawing group are most activated towards SNAr. In this molecule, the fluorine atoms at positions 2 and 6 are ortho and para, respectively, to the activating influence of the adjacent chloro and fluoro substituents and are generally more labile than chlorine in SNAr reactions. Therefore, nucleophiles such as amines, alkoxides, or thiolates can selectively displace one or both fluorine atoms under suitable reaction conditions. researchgate.net For example, reaction with a primary or secondary amine could yield amino-substituted phenylacetonitrile (B145931) derivatives. The regioselectivity of such substitutions can often be controlled by reaction conditions and the steric nature of the nucleophile. nih.gov

Design and Synthesis of Pyrrolidine-2-carboxamide (B126068) Derivatives

Pyrrolidine-2-carboxamide moieties are important pharmacophores found in various biologically active molecules. The synthesis of derivatives incorporating this scaffold with the 4-chloro-2,6-difluorophenyl core can be approached through standard peptide coupling techniques.

A common synthetic strategy involves first preparing the key amine intermediate, 2-(4-chloro-2,6-difluorophenyl)ethan-1-amine, via reduction of the parent nitrile as described in section 6.1. Separately, a protected proline (pyrrolidine-2-carboxylic acid) derivative, such as N-Boc-L-proline, is activated to form a reactive species (e.g., an acid chloride or an active ester). This activated proline derivative is then reacted with the phenylethylamine intermediate in the presence of a coupling agent and a non-nucleophilic base. The final step involves the removal of the protecting group (e.g., Boc) to yield the desired pyrrolidine-2-carboxamide derivative.

Alternatively, a series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives can be synthesized by reacting pyrrolidine-2-carbonyl chloride (generated from L-proline) with a substituted aniline (B41778). rroij.comresearchgate.net This suggests a pathway where the 4-chloro-2,6-difluorophenyl ring is first converted to an aniline derivative, which is then coupled with the proline moiety.

Investigation of Positional Isomers and Related Halogenated Phenylacetonitriles

The specific placement of halogen atoms on the phenyl ring significantly influences the molecule's electronic properties, steric profile, and metabolic stability. Researchers have investigated various positional isomers of this compound to understand these effects. By comparing the properties and activities of these isomers, valuable insights into the SAR can be gained. Key isomers and related compounds include those where the positions of the chloro and fluoro substituents are altered.

Table 2: Comparison of this compound and Its Positional Isomers/Analogs
Compound NameCAS NumberMolecular FormulaKey Structural Feature
This compound537033-53-7C₈H₄ClF₂NCl at C4; F at C2, C6
2-Chloro-4,6-difluorophenylacetonitrile1807125-22-9C₈H₄ClF₂NCl at C2; F at C4, C6. bldpharm.com
2-Chloro-6-fluorophenylacetonitrile75279-55-9C₈H₅ClFNCl at C2; F at C6. nih.gov
2-Chloro-4-fluorophenylacetonitrile75279-56-0C₈H₅ClFNCl at C2; F at C4. chembk.comfishersci.ca
2,4-Difluorophenylacetonitrile656-35-9C₈H₅F₂NF at C2, C4; No Cl. sigmaaldrich.com

Structure-Activity Relationship (SAR) Studies of Synthesized Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds (analogs) and evaluating how changes in their chemical structure affect their biological activity. For analogs of this compound, SAR studies would focus on systematically modifying three main regions: the phenyl ring substituents, the linker, and the terminal functional group derived from the nitrile.

Aromatic Ring Substitution: The number, type, and position of halogen substituents on the phenyl ring are critical. SAR studies often explore the replacement of the chlorine atom with other halogens (Br, I) or with small alkyl or alkoxy groups. The effect of electron-withdrawing versus electron-donating groups on activity is a key area of investigation. For example, in a study of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, it was found that only the specific combination of a halogen at the 4-position and a cyano group at the 2-position of a phenylacetamide group resulted in the desired inhibitory activity. nih.gov This highlights the sensitive electronic and steric requirements for biological interaction.

Modification of the Acetonitrile (B52724) Group: As detailed in section 6.1, converting the nitrile to an amide, amine, or ester introduces different physicochemical properties. SAR studies would evaluate how these changes impact activity. For instance, the hydrogen-bonding capacity of an amide might be crucial for binding to a biological target, whereas the basicity of an amine could be important for salt formation or interaction with an acidic residue in a protein.

Linker Modification: The methylene (B1212753) (-CH₂-) bridge between the phenyl ring and the nitrile group can also be modified. Homologation (inserting additional methylene groups) or introducing rigidity (e.g., through cyclopropanation) can alter the conformational flexibility of the molecule, which can have a profound effect on how it fits into a target's binding site.

By systematically synthesizing and testing these analogs, researchers can build a comprehensive SAR model. This model helps to identify the key molecular features required for a desired biological effect and guides the design of more potent and selective compounds. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Building Block in Complex Molecule Construction

In the field of organic synthesis, the term "building block" refers to a molecule that can be readily incorporated into the structure of a larger, more complex molecule. Phenylacetonitrile (B145931) and its derivatives are well-regarded as fundamental C₂ synthons, meaning they can be used to add a two-carbon fragment during a synthesis. The reactivity of the methylene (B1212753) group (the -CH₂- group situated between the phenyl ring and the nitrile group) is a key feature, as the protons on this carbon are acidic and can be easily removed by a base. This characteristic facilitates a range of carbon-carbon bond-forming reactions, making compounds like 4-Chloro-2,6-difluorophenylacetonitrile valuable starting materials for constructing intricate molecular architectures.

The presence of halogen atoms on the phenyl ring adds further layers of synthetic utility. The fluorine and chlorine atoms can influence the electronic properties of the molecule and can also serve as sites for further chemical transformations, such as cross-coupling reactions. This multi-functional nature allows chemists to use this compound to introduce a substituted phenyl ring into a target molecule, which is a common structural motif in many biologically active compounds and advanced materials.

Intermediate in the Synthesis of Pharmaceutical Agents

The structural framework of this compound is a feature of various compounds explored in medicinal chemistry. Its role as a chemical intermediate is crucial in the multi-step synthesis of potential therapeutic agents.

One notable application is in the preparation of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Research has shown that 2,6-difluorophenylacetonitrile derivatives are key reactants in the synthesis of novel analogs of the NNRTI known as MC-1220, which are evaluated for their activity against HIV-1. The synthesis involves the condensation of the sodium salt of the phenylacetonitrile derivative with a pyrimidine compound to construct the core of the potential drug molecule.

Specific research has identified this compound as a key intermediate in the synthesis of pyrrolidine-2-carboxamides, a class of compounds investigated for their potential as anticancer agents. The synthesis leverages the reactive nature of the phenylacetonitrile moiety to build the more complex carboxamide structure. The incorporation of the 4-chloro-2,6-difluorophenyl group is often a strategic choice in drug design, as the specific pattern of halogenation can influence the compound's biological activity, metabolic stability, and pharmacokinetic properties.

Table 1: Pharmaceutical Research Applications

Application Area Compound Class Role of this compound
Anticancer Research Pyrrolidine-2-carboxamides Key intermediate in synthesis

Applications in Agrochemical Synthesis and Related Compounds

In the agrochemical industry, fluorine-containing compounds are of significant interest and represent a substantial portion of active ingredients. nih.gov Phenylacetonitrile derivatives, more broadly, are established precursors for a variety of agrochemicals, including fungicides and insecticides. gneechemical.com For instance, phenylacetonitrile is an intermediate for the fungicide Metalaxyl and the insecticide Phoxim. gneechemical.com

While specific, commercialized agrochemicals directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are highly relevant. The trifluoromethylphenylacetonitrile structure, for example, is used in the synthesis of herbicides and other pesticides. google.com The combination of a chlorinated and fluorinated phenyl ring with a nitrile group makes this compound a plausible candidate for use as an intermediate in the development of new agrochemical products. The halogen atoms can enhance the biological efficacy and stability of the final compound, a desirable trait in modern crop protection agents.

Potential Use in Advanced Materials (e.g., LCD Intermediates for related compounds)

The unique properties imparted by fluorine atoms make fluorinated compounds valuable in materials science. In the field of liquid crystals (LCs), which are essential for display technologies (LCDs), the introduction of fluorine atoms into the molecular structure is a common strategy to tune the material's physical properties.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
MC-1220
Metalaxyl

Biological and Biomedical Research Applications of 4 Chloro 2,6 Difluorophenylacetonitrile Derivatives

Development of Bioactive Molecules and Drug Candidates

The synthesis of novel chemical entities with potential therapeutic value is a cornerstone of pharmaceutical research. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a particularly valuable scaffold in medicinal chemistry due to its three-dimensional structure and its presence in numerous approved drugs. nih.govnih.gov

4-Chloro-2,6-difluorophenylacetonitrile is utilized as a precursor in the preparation of pyrrolidine-2-carboxamides, a class of compounds investigated for their potential as anticancer agents. The pyrrolidine moiety is a frequently occurring heterocyclic scaffold in a number of approved anticancer drugs, underscoring its importance in oncological drug design. nih.gov The development of 2-(het)aryl-N-carboxypyrrolidine derivatives is considered a promising field of research for novel anticancer drug candidates. nih.gov

The significance of the pyrrolidine scaffold is evident in several modern cancer therapies. For instance, Acalabrutinib, approved by the FDA in 2017, and Larotrectinib, approved in 2018, both contain a 2-(het)aryl-substituted pyrrolidine fragment. nih.gov These compounds highlight the successful application of this structural motif in developing targeted cancer treatments.

Table 1: Examples of Approved Anticancer Drugs Featuring a Pyrrolidine Scaffold

Drug Name Year of FDA Approval Therapeutic Target/Use
Acalabrutinib 2017 Bruton's tyrosine kinase (BTK) inhibitor for lymphoma
Larotrectinib 2018 Tropomyosin receptor kinase (TRK) inhibitor for solid tumors with NTRK gene fusion

| Dactinomycin | 1964 | Intercalating agent used in various cancers |

This table provides examples of drugs where the pyrrolidine scaffold is a key structural component, illustrating the relevance of synthesizing new pyrrolidine derivatives for anticancer research. nih.gov

Research into novel pyrrolidine derivatives has demonstrated their potential to induce apoptosis (programmed cell death) in cancer cells. For example, certain pyrrolidine-1-carboxamides containing a benzofuroxan moiety have shown significant cytotoxicity against M-Hela cervical cancer cell lines, with some compounds exhibiting activity comparable to or greater than the reference drug tamoxifen. nih.gov

While derivatives of structurally related phenylacetonitriles have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV-1 applications, a review of available scientific literature did not yield specific studies detailing the synthesis or evaluation of derivatives from this compound for anti-HIV-1 activity. The development of anti-HIV agents targets various stages of the viral life cycle, including the inhibition of enzymes like reverse transcriptase, protease, and integrase. nih.govnih.gov

In Silico Analysis of Biological Activity and Receptor Interactions

In modern drug discovery, in silico analysis is an essential step to predict the potential of a molecule to become a successful drug. These computational methods allow researchers to evaluate properties and predict interactions before undertaking costly and time-consuming laboratory synthesis and testing. nih.gov

Key in silico techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor or enzyme. It helps to understand the binding affinity and interaction patterns, providing insight into the compound's potential biological activity. nih.govf1000research.com For instance, in studies of potential anticancer agents, molecules are often docked into the crystal structure of target enzymes like the epidermal growth factor receptor (EGFR) to assess their binding affinity. f1000research.com

ADME/T Prediction: This analysis predicts the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (T) properties of a compound. nih.gov It helps to evaluate drug-likeness and identify potential liabilities early in the development process. nih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, stability, and chemical reactivity of a molecule. researchgate.net

While these computational studies are integral to the development of new therapeutic agents, specific in silico analyses for derivatives of this compound are not detailed in the available research literature.

Experimental Assessment of Biological Activity of Derivatives (e.g., Enzyme Inhibition)

Following computational screening, promising compounds are synthesized and subjected to experimental in vitro assays to determine their biological activity. For potential anticancer agents, a primary assessment is the cytotoxicity assay, which measures the concentration of a compound required to inhibit the growth of cancer cell lines.

The results of these assays are often reported as the IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro. For example, in the evaluation of novel pyrrolidine derivatives, cytotoxicity was tested against cancer cell lines such as M-Hela (cervical cancer). nih.gov The ability of a compound to induce apoptosis is another critical experimental assessment. nih.gov

Table 2: Example of In Vitro Cytotoxicity Data for Pyrrolidine Derivatives Against M-Hela Cancer Cells

Compound IC50 (µM)
6c 18.0
6d 15.0
6e 19.0

| Tamoxifen (Reference) | 16.0 |

This table presents sample data from a study on pyrrolidine derivatives, demonstrating how experimental cytotoxicity is quantified and compared to a standard reference drug. The data is illustrative of the methods used in this area of research. nih.gov

These experimental evaluations are crucial for validating the hypotheses generated from in silico studies and for selecting the most promising candidates for further development.

Impact of Impurities on Efficacy and Safety in Drug Development

The control of impurities is a critical issue in the pharmaceutical industry, as unwanted chemicals, even in trace amounts, can significantly influence the efficacy and safety of the final drug product. scispace.com Impurities can arise from various sources, including the starting materials, intermediates formed during synthesis, and degradation of the active pharmaceutical ingredient (API). scispace.com

When using complex starting materials like this compound, there is a potential for the formation of synthesis-related impurities. These can include unreacted starting materials or byproducts from side reactions. A pertinent example from a related process is the synthesis of the drug sertindole, which involves a catalytic hydrogenation step of a chloro-substituted indole. beilstein-journals.org During this step, a "des-chloro" impurity is formed where the chlorine atom is replaced by hydrogen. beilstein-journals.org

This type of impurity can be particularly problematic if its chemical properties are very similar to the desired product, making it difficult to remove through standard purification methods. beilstein-journals.org In the case of sertindole, it was deemed necessary to remove the des-chloro impurity at the intermediate stage, as its removal from the final product would be challenging and result in a significant loss of yield. beilstein-journals.org This highlights the importance of developing robust synthetic and purification processes that can effectively identify and control impurities to ensure the quality, safety, and consistency of the final drug substance.

Environmental Fate and Degradation Pathways Research Perspective

Photodegradation Mechanisms of Halogenated Phenylacetonitriles

No specific studies detailing the photodegradation mechanisms of 4-Chloro-2,6-difluorophenylacetonitrile were identified. Research on the photodegradation of other halogenated aromatic compounds suggests that processes such as reductive dehalogenation and reaction with hydroxyl radicals are possible pathways. scirp.orgresearchgate.net However, the specific influence of the combination of chloro and fluoro substituents, as well as the phenylacetonitrile (B145931) functional group, on the photochemical fate of this compound remains uninvestigated.

Biodegradation Studies in Various Environmental Compartments

There is a notable absence of published biodegradation studies for this compound in environmental compartments such as soil and water. While the biodegradation of other chlorinated and fluorinated aromatic compounds has been documented, the metabolic pathways are highly dependent on the specific structure of the compound and the microorganisms present. eurochlor.orgmdpi.comresearchgate.net Without dedicated research, it is not possible to determine the susceptibility of this compound to microbial degradation or to identify the specific enzymes and pathways involved.

Formation of Environmentally Relevant Byproducts

The formation of environmentally relevant byproducts from the degradation of this compound has not been documented. In general, the degradation of halogenated aromatic compounds can lead to the formation of various intermediates, which may have their own environmental significance. researchgate.net However, without experimental data on the degradation of the target compound, any discussion of its byproducts would be purely speculative.

Methodologies for Residue Analysis in Environmental Samples

Specific and validated analytical methodologies for the residue analysis of this compound in environmental samples like soil and water are not described in the available literature. While general analytical techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are commonly used for the analysis of halogenated organic compounds, ub.edunih.govresearchgate.netnih.gov the development and validation of a specific method require detailed information on extraction, cleanup, and instrumental parameters tailored to the physicochemical properties of this compound.

Future Directions and Emerging Research Areas for 4 Chloro 2,6 Difluorophenylacetonitrile

Unexplored Synthetic Methodologies and Reactivity Patterns

The exploration of novel synthetic routes and a deeper understanding of the reactivity of 4-Chloro-2,6-difluorophenylacetonitrile are fundamental to unlocking its full potential. The unique substitution pattern of the phenyl ring, featuring two ortho-fluorine atoms and a para-chloro atom, imparts distinct electronic and steric characteristics that warrant further investigation.

Future research could focus on:

Photocatalysis: The use of visible-light photocatalysis could offer mild and selective methods for the functionalization of the acetonitrile (B52724) moiety or the aromatic ring. Investigations into radical-mediated reactions, such as C-H functionalization of the methylene (B1212753) group, could lead to novel derivatives.

Flow Chemistry: Continuous flow synthesis presents opportunities for safer and more efficient production, particularly for reactions that are highly exothermic or involve hazardous reagents. The precise control over reaction parameters in flow reactors could enable the exploration of reaction conditions that are inaccessible in traditional batch processes, potentially leading to improved yields and selectivities in the halogenation or cyanation steps of its synthesis. sioc-journal.cnnih.gov

Electrosynthesis: Electrochemical methods can provide environmentally friendly alternatives to traditional redox reactions. The electrochemical reduction of the nitrile group or the aromatic ring could be explored to synthesize novel amines or dearomatized products.

The reactivity of the nitrile group and the aromatic ring in this compound is also ripe for further exploration. The electron-withdrawing nature of the halogens and the nitrile group deactivates the aromatic ring towards electrophilic substitution, but the directing effects of the substituents could be exploited for selective functionalization under forcing conditions. Conversely, the ring is activated towards nucleophilic aromatic substitution, offering pathways to displace the chlorine or fluorine atoms with other functional groups.

Synthetic MethodologyPotential Application to this compoundAnticipated Advantages
Photocatalysis C-H functionalization of the acetonitrile moiety; Selective defluorination or dechlorination.Mild reaction conditions, high selectivity, access to novel radical pathways.
Flow Chemistry Improved safety and efficiency in synthesis; Exploration of novel reaction parameter space. princeton.eduEnhanced heat and mass transfer, precise process control, scalability. nih.govnih.gov
Electrosynthesis Selective reduction of the nitrile or aromatic ring; Oxidative coupling reactions.Green and sustainable approach, avoidance of stoichiometric redox reagents.

Catalytic Transformations and Sustainable Synthesis Approaches

Developing catalytic and sustainable methods for the synthesis of this compound and its derivatives is crucial for minimizing environmental impact and improving economic viability.

Key areas for future research include:

Biocatalysis: The use of enzymes, such as aldoxime dehydratases, could provide a green and highly selective route to this compound from the corresponding aldoxime. researchgate.netproquest.comnih.govcell.comsemanticscholar.org This cyanide-free approach operates under mild conditions and in aqueous media, aligning with the principles of green chemistry. nih.gov

Heterogeneous Catalysis: The development of robust and recyclable heterogeneous catalysts for the synthesis of the parent compound could streamline production and reduce waste. For instance, supported metal catalysts could be explored for the cyanation of 4-chloro-2,6-difluorobenzyl halides.

Atom-Economical Reactions: Investigating C-H activation and functionalization reactions on the aromatic ring would be a highly atom-economical approach to introduce new substituents, avoiding the need for pre-functionalized starting materials.

Sustainable ApproachSpecific ApplicationEnvironmental and Economic Benefits
Biocatalysis Synthesis from 4-chloro-2,6-difluorobenzaldehyde via an aldoxime intermediate using an aldoxime dehydratase. researchgate.netproquest.comnih.govcell.comsemanticscholar.orgCyanide-free process, mild reaction conditions, use of water as a solvent, reduced energy consumption. nih.gov
Heterogeneous Catalysis Use of supported palladium or copper catalysts for the cyanation step in the synthesis.Catalyst recyclability, simplified product purification, reduced metal leaching into products.
C-H Activation Direct introduction of functional groups onto the aromatic ring, guided by the existing substituents.High atom economy, reduced number of synthetic steps, less waste generation.

Advanced Spectroscopic Probes for Reaction Monitoring

The implementation of advanced spectroscopic techniques for real-time, in-situ reaction monitoring can significantly enhance process understanding and control during the synthesis of this compound and its subsequent transformations.

Future research should leverage:

Raman Spectroscopy: This technique is particularly well-suited for monitoring reactions in solution and in slurries, providing information on both the solid and liquid phases. crystallizationsystems.comcrystallizationsystems.com It can be used to track the formation of the nitrile group and monitor polymorphic transformations during crystallization. crystallizationsystems.comcrystallizationsystems.comnih.govmdpi.comnih.gov The C≡N stretching vibration in nitriles gives a characteristic Raman signal.

Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR probes can be immersed directly into the reaction mixture to provide real-time kinetic and mechanistic data. mt.com The strong and sharp absorbance of the nitrile group around 2220-2240 cm⁻¹ for aromatic nitriles makes it an excellent functional group to monitor. spectroscopyonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Process NMR spectroscopy can provide detailed structural information and quantitative data on the concentrations of reactants, intermediates, and products in real-time. solubilityofthings.comwikipedia.org ¹⁹F NMR would be particularly valuable for monitoring reactions involving changes at the fluorinated positions of the aromatic ring. The application of dynamic NMR (DNMR) could also elucidate exchange processes and reaction kinetics. colostate.edulibretexts.org

Spectroscopic ProbeInformation GainedAdvantages for Monitoring
Raman Spectroscopy Real-time concentration of reactants and products, monitoring of solid-phase transformations. crystallizationsystems.comcrystallizationsystems.comNon-invasive, suitable for aqueous and non-aqueous systems, sensitive to crystalline forms. crystallizationsystems.comcrystallizationsystems.com
FTIR Spectroscopy Tracking the formation and consumption of functional groups, reaction kinetics. mt.comHigh sensitivity to the nitrile group, availability of robust immersion probes. mt.com
NMR Spectroscopy Detailed structural information, quantification of all components in the reaction mixture. solubilityofthings.comwikipedia.orgHighly specific, quantitative, provides mechanistic insights. solubilityofthings.comwikipedia.org

Design and Synthesis of Novel Bioactive Compounds

Given that this compound is a known precursor to anticancer agents, a significant future direction is the rational design and synthesis of new bioactive compounds based on this scaffold. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making this a promising starting point for medicinal chemistry programs. mdpi.com

Emerging research areas include:

Scaffold Diversification: Using the phenylacetonitrile (B145931) core as a template, a library of derivatives can be synthesized by modifying the nitrile group (e.g., reduction to an amine, hydrolysis to a carboxylic acid) or by displacing the aromatic halogens.

Pharmacophore Modeling: Computational techniques can be used to develop pharmacophore models based on known active compounds that incorporate the 4-chloro-2,6-difluorophenyl moiety. nih.govdovepress.comresearchgate.netresearchgate.net These models can then be used for virtual screening of compound libraries to identify new potential drug candidates.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold and subsequent biological evaluation will be crucial for establishing clear SARs. princeton.edumdpi.com This will guide the optimization of lead compounds to improve potency and selectivity. The synthesis of derivatives of 2-phenylacrylonitrile, for example, has been explored for their antitumor activity. nih.gov

Research AreaApproachPotential Therapeutic Targets
Scaffold Diversification Synthesis of amides, amines, and heterocyclic compounds derived from the starting nitrile.Kinases, proteases, tubulin.
Pharmacophore Modeling In silico design of molecules with optimal 3D arrangement of features for binding to a specific biological target. nih.govdovepress.comresearchgate.netresearchgate.netCancer-related enzymes and receptors.
SAR Studies Systematic synthesis and biological testing of analogs to identify key structural features for activity. princeton.edumdpi.comTo be determined based on screening results.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Future directions in this domain include:

Predictive Reaction Modeling: ML models can be trained on large datasets of chemical reactions to predict the outcomes of unexplored reactions of this compound, including identifying potential side products and optimizing reaction conditions. rsc.org For instance, models can predict the regioselectivity of electrophilic aromatic substitution reactions. rsc.orgchemrxiv.orgresearchgate.netacs.orgacs.org

De Novo Drug Design: Generative AI models can design novel molecules with desired biological activities based on the 4-chloro-2,6-difluorophenyl scaffold. creative-diagnostics.comdigitellinc.comfrontiersin.orgresearchgate.net These models can explore a vast chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry approaches. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of derivatives of this compound with their biological activities. researchgate.netnih.govnih.gov These models can then be used to predict the activity of newly designed compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

AI/ML ApplicationSpecific GoalExpected Outcome
Predictive Reaction Modeling Predict the regioselectivity of further functionalization of the aromatic ring. rsc.orgchemrxiv.orgresearchgate.netacs.orgacs.orgMore efficient and targeted synthesis of new derivatives.
De Novo Drug Design Generate novel molecular scaffolds incorporating the 4-chloro-2,6-difluorophenyl moiety with predicted anticancer activity. creative-diagnostics.comdigitellinc.comfrontiersin.orgresearchgate.netIdentification of novel lead compounds with improved properties.
QSAR Modeling Develop a predictive model for the anticancer activity of its derivatives. researchgate.netnih.govnih.govPrioritization of synthetic targets and a deeper understanding of the SAR. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Chloro-2,6-difluorophenylacetonitrile in laboratory settings, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves halogenation of phenylacetonitrile precursors. For example, selective fluorination and chlorination can be achieved using agents like HF-pyridine or Cl₂/FeCl₃ under controlled conditions. Reaction optimization may employ Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent polarity) and minimize side products. Statistical methods, such as factorial design, help identify critical parameters for yield improvement .

Q. How do the positions of chlorine and fluorine substituents influence the reactivity of phenylacetonitrile derivatives?

  • Methodological Answer : Fluorine's electron-withdrawing effect at the 2- and 6-positions enhances the electrophilicity of the nitrile group, facilitating nucleophilic additions (e.g., Grignard reactions). Chlorine at the 4-position further stabilizes intermediates via resonance. Comparative studies of analogs (e.g., 3,5-Difluorophenylacetonitrile) reveal that substituent positioning alters reaction rates and regioselectivity in cross-coupling reactions .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : Use a combination of:

  • ¹³C/¹H NMR to confirm substituent positions and purity.
  • 19F NMR for fluorine environment analysis.
  • GC-MS/HPLC to quantify byproducts (e.g., dehalogenated species).
  • X-ray crystallography for structural validation in crystalline phases. Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .

Advanced Research Questions

Q. How can computational quantum chemistry guide the design of reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and activation energies for reactions like SNAr (nucleophilic aromatic substitution). For instance, ICReDD’s workflow integrates quantum chemical reaction path searches to identify optimal catalysts (e.g., Pd/ligand systems) and solvent effects, reducing trial-and-error experimentation .

Q. What strategies resolve contradictory data in reaction mechanisms involving halogenated phenylacetonitriles?

  • Methodological Answer : Contradictions (e.g., competing reaction pathways) require:

  • Isotopic labeling to trace mechanistic steps.
  • Kinetic isotope effects (KIE) to distinguish between radical vs. polar mechanisms.
  • Multivariate analysis of experimental data to isolate variables (e.g., pH, temperature). Feedback loops combining computational predictions (e.g., activation barriers) with experimental validation refine proposed mechanisms .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance process optimization for reactions involving this compound?

  • Methodological Answer : AI models trained on reaction datasets predict optimal conditions (e.g., flow rates in continuous reactors) and simulate heat/mass transfer. Coupling with real-time sensors enables adaptive control, minimizing energy use and byproduct formation. For example, neural networks can optimize catalyst recycling protocols for Suzuki-Miyaura couplings .

Q. What are the challenges in scaling up enantioselective syntheses using this compound as a chiral building block?

  • Methodological Answer : Scalability issues include:

  • Chiral catalyst recovery : Immobilized catalysts (e.g., silica-supported BINAP) improve reusability.
  • Racemization risks : Low-temperature kinetic resolutions suppress epimerization.
  • Purification : Simulated Moving Bed (SMB) chromatography separates enantiomers efficiently. Process analytical technology (PAT) ensures consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.